2-chloro-N-[5-[1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Overview
Description
2-chloro-N-[5-[1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that features a thiazole ring, a thiadiazole ring, and a benzamide group. These structural elements are known for their diverse biological activities and are often found in various pharmacologically active compounds.
Preparation Methods
The synthesis of 2-chloro-N-[5-[1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide typically involves multi-step organic reactions. The preparation methods include:
Formation of the Thiazole Ring: This can be achieved by reacting 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides.
Formation of the Thiadiazole Ring: This involves the reaction of appropriate hydrazides with carbon disulfide and subsequent cyclization.
Coupling Reactions: The final step involves coupling the thiazole and thiadiazole intermediates with benzoyl chloride under basic conditions to form the target compound.
Chemical Reactions Analysis
2-chloro-N-[5-[1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions:
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-N-[5-[1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
2-chloro-N-[5-[1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide can be compared with other similar compounds:
Benzothiazoles: These compounds also contain a thiazole ring and are known for their antimicrobial properties.
Benzimidazoles: These compounds have a benzimidazole ring and are used in various pharmaceutical applications.
Thiadiazoles: These compounds contain a thiadiazole ring and are known for their diverse biological activities.
Properties
IUPAC Name |
2-chloro-N-[5-[1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2S3/c1-2-11(13(24)20-14-18-7-8-25-14)26-16-22-21-15(27-16)19-12(23)9-5-3-4-6-10(9)17/h3-8,11H,2H2,1H3,(H,18,20,24)(H,19,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBYFKPCRMSSFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NC=CS1)SC2=NN=C(S2)NC(=O)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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